2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid is a chemical compound with the molecular formula C7H10N2O4 and a molecular weight of approximately 174.17 g/mol. This compound is recognized for its potential pharmacological applications, particularly in the field of medicinal chemistry. It is classified as an amino acid derivative due to the presence of both an amino group and a carboxylic acid functional group in its structure.
The compound is cataloged in various chemical databases such as PubChem, where it is identified by the Compound ID 9794086. It falls under the category of piperazine derivatives, which are known for their diverse biological activities. The specific stereochemistry (2R,5S) indicates the spatial arrangement of atoms in the molecule, which can significantly influence its biological activity and interaction with biological targets.
The synthesis of 2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid typically involves several steps:
These methods can vary based on specific laboratory conditions and desired yields.
The molecular structure of 2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid features a piperazine ring substituted with two carbonyl groups and an acetic acid side chain.
CC1C(=O)NC(C(=O)N1)CC(=O)O
FQZKXJQOZKZVQK-UHFFFAOYSA-N
This structure allows for various interactions within biological systems, particularly through hydrogen bonding and steric effects due to its stereochemistry.
The compound can participate in several chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of 2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid is not fully elucidated but is believed to involve interactions with specific receptors or enzymes in biological pathways.
Further studies are required to clarify its exact mechanism and therapeutic potential.
The physical properties of 2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid include:
Chemical properties include:
2-[(2R,5S)-5-methyl-3,6-dioxopiperazin-2-yl]acetic acid has potential applications in various scientific fields:
Its unique structure and properties make it a valuable compound for further research and development in pharmaceuticals and biochemistry.
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: